molecular formula C17H16ClN3O B2603956 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol CAS No. 51443-54-0

3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol

Cat. No. B2603956
CAS RN: 51443-54-0
M. Wt: 313.79
InChI Key: RXNLIELAKWOBFH-UHFFFAOYSA-N
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Description

“3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol” is a chemical compound with the CAS Number: 51443-54-0 . It’s a building block used in synthesis, provided by companies like Enamine . The molecular weight of this compound is 313.79 .

Scientific Research Applications

Antitumor Activity

Quinazoline derivatives, including 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol, have been investigated for their antitumor potential. In vivo studies using Swiss albino mice with Ehrlich ascites carcinoma (EAC) demonstrated significant antitumor activity for specific compounds derived from this scaffold . The amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring appear crucial for this action. These findings suggest that these derivatives could serve as potential resources for discovering less toxic anticancer compounds.

Biological Relevance

Quinazolines are considered important chemical scaffolds with physiological significance. Researchers have explored their biological relevance against different cancer cell lines. The synthesis and characterization of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives have shed light on their potential applications .

Pathway Inhibition

Inhibitors based on quinazoline derivatives have been evaluated for their cytotoxic effects. For instance, compounds like 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one and 3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one were tested against breast cancer cell lines (MCF-7 and MDA-MB-231) . These investigations highlight the potential of quinazoline-based compounds in pathway modulation.

Chemical Synthesis and Characterization

Researchers have synthesized and characterized quinazoline derivatives, including 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol, using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (m/z), and elemental analysis . These methods provide valuable insights into the compound’s structure and properties.

properties

IUPAC Name

3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-13-7-8-15-14(11-13)16(12-5-2-1-3-6-12)21-17(20-15)19-9-4-10-22/h1-3,5-8,11,22H,4,9-10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNLIELAKWOBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323936
Record name 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol

CAS RN

51443-54-0
Record name 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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